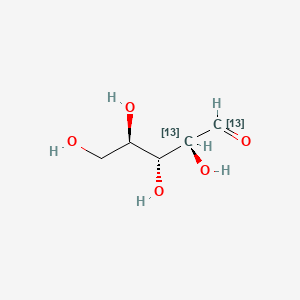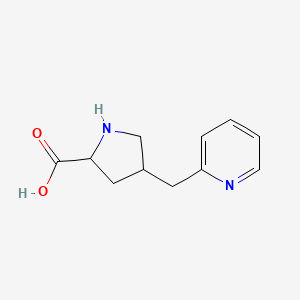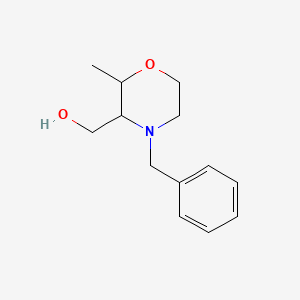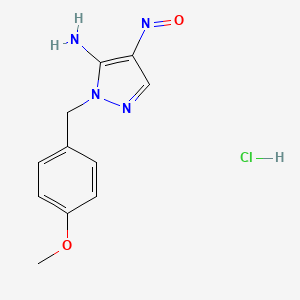
1,1-dioxo-1,2-benzothiazol-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1-Dioxo-1,2-benzothiazol-3-one, also known as saccharin, is an organic compound with the molecular formula C7H5NO3S. It is a white crystalline powder that is widely used as a non-nutritive sweetener. Saccharin is approximately 300-400 times sweeter than sucrose, making it a popular sugar substitute in various food and beverage products .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,1-Dioxo-1,2-benzothiazol-3-one can be synthesized through several methods. One common method involves the oxidation of o-toluenesulfonamide. This process typically involves the following steps:
Sulfation: Toluene is sulfated with sulfuric acid to produce toluenesulfonic acid.
Chlorination: The toluenesulfonic acid is then chlorinated to form toluenesulfonyl chloride.
Amidation: The toluenesulfonyl chloride is converted into toluenesulfonamide by reaction with ammonia.
Oxidation: The toluenesulfonamide is oxidized using potassium permanganate to yield this compound.
Industrial Production Methods
In industrial settings, saccharin is often produced using a method developed by O. Senn and G. F. Schlaudecker. This method involves the following steps:
Diazotization: Methyl anthranilate is diazotized to form a diazonium salt.
Sulfonation: The diazonium salt is treated with sulfur dioxide and chlorine to produce a sulfonyl chloride intermediate.
Cyclization: The sulfonyl chloride intermediate undergoes cyclization to form saccharin.
Analyse Des Réactions Chimiques
Types of Reactions
1,1-Dioxo-1,2-benzothiazol-3-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acid derivatives.
Reduction: It can be reduced to form amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate is commonly used as an oxidizing agent.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Nucleophiles such as amines and alcohols are used in substitution reactions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Amine derivatives.
Substitution: Substituted benzothiazolones.
Applications De Recherche Scientifique
1,1-Dioxo-1,2-benzothiazol-3-one has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: It is used as a preservative and antimicrobial agent in various biological applications.
Medicine: It is used as a pharmaceutical intermediate and as a non-nutritive sweetener for diabetic patients.
Industry: It is used in the production of food and beverages, cosmetics, and personal care products.
Mécanisme D'action
The mechanism of action of 1,1-dioxo-1,2-benzothiazol-3-one involves its interaction with taste receptors on the tongue. It binds to the sweet taste receptors, specifically the T1R2/T1R3 receptor complex, which triggers a signal transduction pathway leading to the perception of sweetness. Additionally, its antimicrobial action is attributed to its ability to disrupt microbial cell membranes and inhibit enzyme activity .
Comparaison Avec Des Composés Similaires
1,1-Dioxo-1,2-benzothiazol-3-one is similar to other compounds in the isothiazolinone family, such as:
1,2-Benzisothiazolin-3-one: Used as a preservative and antimicrobial agent.
1,2,4-Benzothiadiazine-1,1-dioxide: Known for its antihypertensive and antidiabetic properties.
Uniqueness
What sets this compound apart is its high sweetness potency and its extensive use as a non-nutritive sweetener. Its ability to provide sweetness without contributing calories makes it a valuable compound in the food and beverage industry .
Propriétés
Formule moléculaire |
C7H5NO3S |
|---|---|
Poids moléculaire |
189.14 g/mol |
Nom IUPAC |
1,1-dioxo-1,2-benzothiazol-3-one |
InChI |
InChI=1S/C7H5NO3S/c9-7-5-3-1-2-4-6(5)12(10,11)8-7/h1-4H,(H,8,9)/i1+1,2+1,3+1,4+1,6+1,7+1 |
Clé InChI |
CVHZOJJKTDOEJC-ZFJHNFROSA-N |
SMILES isomérique |
[13CH]1=[13CH][13CH]=[13C]2C(=[13CH]1)[13C](=O)NS2(=O)=O |
SMILES canonique |
C1=CC=C2C(=C1)C(=O)NS2(=O)=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(R)-1-Methyl-5-(3-methylmorpholino)-1H-pyrazolo[4,3-b]pyridin-7-yl trifluoromethanesulfonate](/img/structure/B12948081.png)
![12-hydroxy-1,10-bis(9,9'-spirobi[fluorene]-3-yl)-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B12948096.png)
![((8R,9S,13S,14S)-13-Methyl-17-oxo-7,8,9,11,12,13,14,15,16,17-decahydro-6H-cyclopenta[a]phenanthren-3-yl)boronic acid](/img/structure/B12948098.png)


![7-methylbenzo[c][1,2]oxaborole-1,6(3H)-diol](/img/structure/B12948114.png)





![[1-Bromo-2-(2-methyl-5-nitroimidazol-1-yl)ethyl] acetate](/img/structure/B12948150.png)

